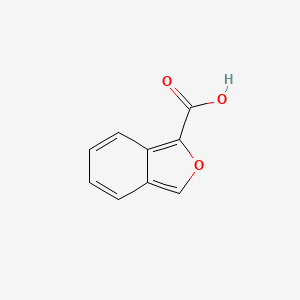

Isobenzofuran-1-carboxylic acid

Description

Isobenzofuran-1-carboxylic acid is a bicyclic aromatic compound comprising a fused benzene and furan ring system, with a carboxylic acid substituent at the 1-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical development. The carboxylic acid group enhances solubility in polar solvents and provides a reactive site for derivatization, such as esterification or amidation.

Properties

Molecular Formula |

C9H6O3 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

2-benzofuran-1-carboxylic acid |

InChI |

InChI=1S/C9H6O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-5H,(H,10,11) |

InChI Key |

IAXHJVPHUODTTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=COC(=C2C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for isobenzofuran-1-carboxylic acid. One notable method involves the construction of the benzofuran ring through a unique free radical cyclization cascade. This approach allows the synthesis of challenging polycyclic benzofuran derivatives. Another method employs proton quantum tunneling, resulting in high yields and fewer side reactions .

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis typically involves the modification of existing xanthene or fluorescein derivatives to introduce the carboxylic acid group.

Chemical Reactions Analysis

Isobenzofuran-1-carboxylic acid can undergo various reactions:

Oxidation: It can be oxidized to form derivatives with different functional groups.

Reduction: Reduction of the carboxylic acid group may yield alcohols or other reduced forms.

Substitution: Substituents can be introduced at various positions on the benzofuran ring. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides).

Major products from these reactions include derivatives with altered solubility, fluorescence properties, or biological activities.

Scientific Research Applications

Isobenzofuran-1-carboxylic acid finds applications in various fields:

Chemistry: Used as a fluorescent probe in analytical chemistry and biochemistry.

Biology: Employed for cell labeling, tracking, and imaging due to its fluorescence properties.

Medicine: Investigated for drug delivery systems and targeted therapies.

Industry: Used in dye-based applications, such as fluorescent markers and indicators.

Mechanism of Action

The exact mechanism by which isobenzofuran-1-carboxylic acid exerts its effects depends on its specific application. its fluorescence properties make it valuable for visualizing biological processes and interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares Isobenzofuran-1-carboxylic acid derivatives based on substituents, molecular weight, and key properties:

Key Observations :

- Lipophilicity : The isopropyl ester (CAS 207559-03-3) exhibits increased lipophilicity compared to the parent carboxylic acid, favoring organic-phase reactions .

- Solubility : The polyether-linked ester (C₂₇H₃₆O₁₃) demonstrates exceptional solubility in ethers due to its extended oxygen-rich chain, though its synthesis is labor-intensive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.